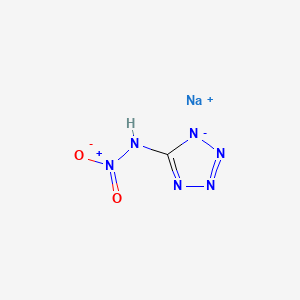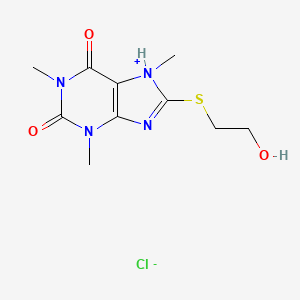
8-(Cyclopentyloxy)caffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Cyclopentyloxy)caffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the substitution of a cyclopentyloxy group at the 8th position of the caffeine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclopentyloxy)caffeine typically involves the modification of caffeine at the 8th position. One common method is the cross-coupling reaction of 8-bromocaffeine with cyclopentanol in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with a base like cesium carbonate, and under microwave activation to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Cyclopentyloxy)caffeine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups at the 8th position .
Wissenschaftliche Forschungsanwendungen
8-(Cyclopentyloxy)caffeine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(Cyclopentyloxy)caffeine involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can enhance alertness and reduce fatigue. Additionally, it may influence other molecular targets and pathways, contributing to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
8-Bromocaffeine: A derivative used as a radiosensitizer in radiotherapy.
8-Alkoxy-substituted caffeine derivatives: Known for their antibacterial properties.
Uniqueness: 8-(Cyclopentyloxy)caffeine stands out due to its unique cyclopentyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
73747-33-8 |
|---|---|
Molekularformel |
C13H18N4O3 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
8-cyclopentyloxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-15-9-10(16(2)13(19)17(3)11(9)18)14-12(15)20-8-6-4-5-7-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DBMKBAZKDMFYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1OC3CCCC3)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)









